3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
The compound 3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is an organic molecule with interesting chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves a multi-step process:
Formation of Intermediate A: : The initial step involves the acylation of piperidin-3-yl with 4,5-dimethyl-6-oxopyrimidine under controlled conditions to yield the intermediate.
Coupling Reaction: : This intermediate is then coupled with pyrazine-2-carbonitrile through an etherification reaction to form the final compound.
Industrial Production Methods
Industrial production scales up these laboratory methods using optimized reaction conditions:
Large-scale Reactors: : Use of high-capacity reactors ensures uniform heating and mixing.
Purification: : Advanced purification techniques such as crystallization and chromatography are employed to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, potentially converting certain groups into more oxidized states.
Reduction: : Reduction reactions can alter the nitrogen-containing rings.
Substitution: : Various substitution reactions can occur at reactive sites, especially where functional groups are present.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Catalysts: : Palladium, platinum for hydrogenation reactions.
Major Products
Depending on the conditions, the products could include oxidized forms, reduced derivatives, or substituted analogs of the original compound.
Scientific Research Applications
Chemistry
The compound's unique structure makes it a subject of interest in synthetic chemistry for developing new reactions and understanding reaction mechanisms.
Biology
Due to its potential biological activity, researchers investigate its effects on cellular processes, enzyme activity, and possible therapeutic applications.
Medicine
In medicinal chemistry, the compound is explored for its potential as a pharmaceutical agent. Its interactions with biological molecules could lead to new drugs.
Industry
The compound's chemical properties may be leveraged in industrial applications such as materials science, including the development of new polymers or catalysts.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. These interactions may involve:
Enzyme Inhibition: : Binding to enzymes and inhibiting their activity.
Receptor Modulation: : Interacting with cellular receptors to modulate signaling pathways.
Molecular Pathways: : Affecting pathways involved in cellular metabolism and function.
Comparison with Similar Compounds
Compared to similar compounds, 3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exhibits unique features:
Specificity: : Higher specificity for certain biological targets.
Reactivity: : Enhanced reactivity due to its functional groups.
Similar Compounds
3-((1-Acetylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile: : A similar structure but lacks the dimethyl-oxopyrimidine moiety.
2-Cyano-3-(pyridin-3-yloxy)pyrazine: : Another related compound with a pyridine ring instead of the piperidine and pyrazine combination.
Properties
IUPAC Name |
3-[1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-12-13(2)22-11-24(18(12)26)10-16(25)23-7-3-4-14(9-23)27-17-15(8-19)20-5-6-21-17/h5-6,11,14H,3-4,7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRNWEKMPSIERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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